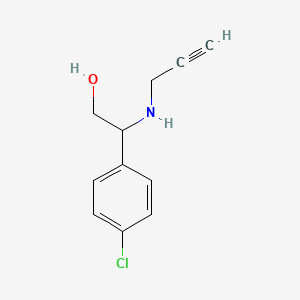
2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is also known by its chemical name, propargyl-4-chlorobenzyl-amine, and has been studied extensively for its ability to modulate various biochemical and physiological processes. In
Applications De Recherche Scientifique
Reactivity and Synthesis
- Reactions with Unsaturated Alcohols : The chloro(diisopropylamino)phosphanylium cation reacts with prop-2-ynyl alcohols to give prop-2-ynyl aminophosphonic chlorides in good yield. This reaction showcases the reactivity of chlorophenyl ethanol derivatives towards forming aminophosphonic chlorides, which could be relevant in developing new materials or chemicals (Kasaka et al., 1994).
Pharmaceutical Intermediates
- Key Pharmaceutical Intermediates : Research has shown that certain chlorophenyl ethanol derivatives are crucial intermediates in the synthesis of adrenoceptor receptor agonists, highlighting their importance in pharmaceutical synthesis. For instance, the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to its ethanol form has been studied, indicating a high efficiency and yield, making it a practical approach for preparing chiral intermediates (Ni et al., 2012).
Biocatalysis and Green Chemistry
- Enantioselective Synthesis Using Microbial Cells : The use of microbial cells for the enantioselective synthesis of chlorophenyl ethanol derivatives demonstrates the potential of biocatalysis in producing chiral intermediates for pharmaceuticals. Studies have explored the use of Candida ontarioensis and Alternaria alternata isolates for this purpose, achieving high conversion rates and excellent enantiomeric excess, underscoring the role of biocatalysis in environmentally friendly chemical synthesis (Y. Ni et al., 2012; E. B. Kurbanoğlu et al., 2009).
Material Science and Catalysis
- Catalytic Applications : The development of catalytic processes for transforming ethanol derivatives into valuable chemicals, such as propene, highlights the versatility of these compounds in chemical synthesis and their potential applications in creating new materials or as intermediates in industrial chemical processes (M. Iwamoto, 2015).
Environmental Applications
- Wastewater Treatment : The degradation of chlorophenol compounds, including those related to chlorophenyl ethanol derivatives, in wastewater treatment processes illustrates the environmental relevance of understanding these compounds' chemical behavior. The combination of persulfate and oxalic acid with heterogeneous Fenton-like systems has been investigated for the degradation of contaminants like 4-chlorophenol, showing high efficiency and providing insights into potential environmental remediation applications (S. Hadi et al., 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-(prop-2-ynylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-7-13-11(8-14)9-3-5-10(12)6-4-9/h1,3-6,11,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMWHLTZHECME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CO)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(prop-2-ynylamino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2725177.png)
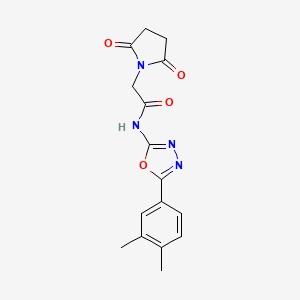
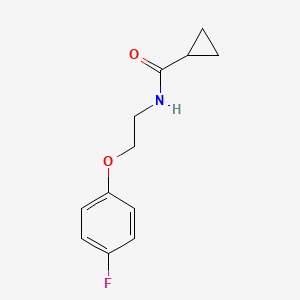
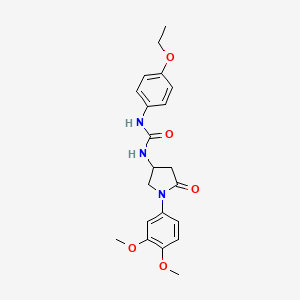
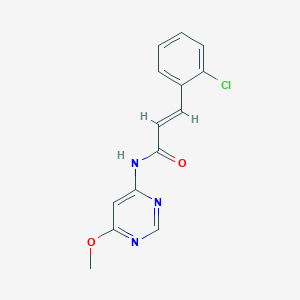
![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)
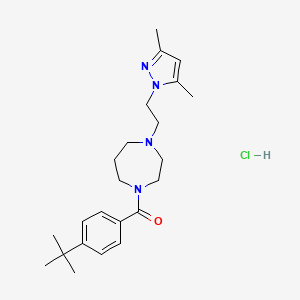
![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)
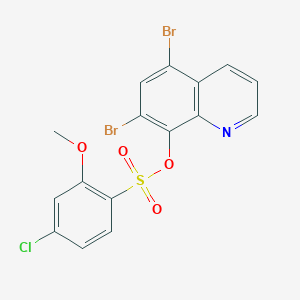
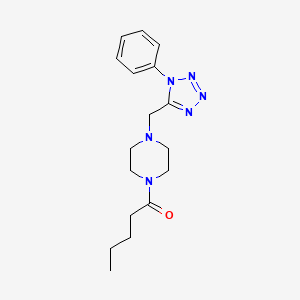
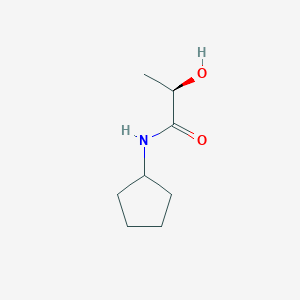
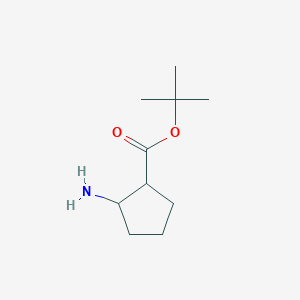
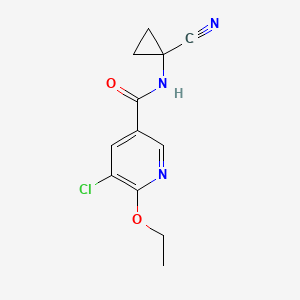
![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)